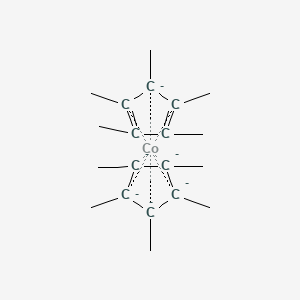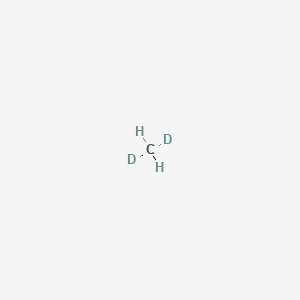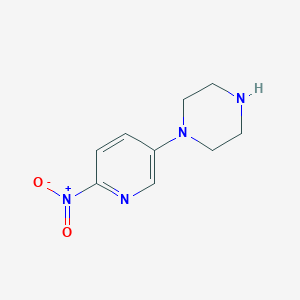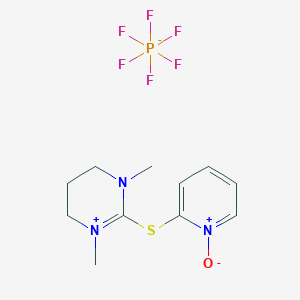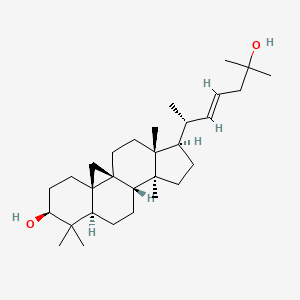
Cycloart-22-ene-3,25-diol
Overview
Description
Cycloart-22-ene-3,25-diol is a natural product found in Euphorbia aleppica with data available.
Mechanism of Action
Target of Action
Cycloart-22-ene-3,25-diol is a natural crystalline triterpene The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that it exhibits anti-inflammatory activity and shows inhibitory activity against COX-2 . It also appears to have a weak inhibitory effect against acetylcholinesterase . These interactions suggest that the compound may modulate inflammatory responses and neurotransmission, but more research is needed to confirm these effects and elucidate the underlying mechanisms.
Biochemical Pathways
Given its reported anti-inflammatory activity , it may influence pathways related to inflammation and immune response. Its potential inhibitory effects on COX-2 suggest that it could affect prostaglandin synthesis, a key process in the inflammatory response.
Result of Action
This compound has been reported to have anti-inflammatory activity . It has protective activity against streptozotocin-induced toxicity . Treatment with this compound can decrease liver malondialdehyde but increase superoxide dismutase and reduced glutathione . These findings suggest that the compound may have antioxidant properties and could protect against oxidative stress.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by its melting point of 188°C . Additionally, its solubility in different solvents could influence its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
Cycloart-22-ene-3,25-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cell lines, such as MDA-MB-231 and MCF-7, it induces apoptosis by modulating endoplasmic reticulum stress signaling pathways . This compound increases the levels of reactive oxygen species (ROS) and upregulates the expression of pro-apoptotic proteins, leading to cell death . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression by upregulating the unfolded protein response (UPR) components, such as CHOP, PERK, ATF6, BiP, and XBP1, which are involved in apoptosis . These molecular interactions contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are essential to understand its temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as reducing oxidative stress and improving metabolic parameters . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the activity of enzymes involved in lipid metabolism, contributing to its anti-inflammatory and antioxidant properties . Understanding these metabolic pathways is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues These interactions influence its therapeutic efficacy and potential side effects
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZYVBWMZJVAO-VUTQOURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



